![molecular formula C12H18F3NO4 B2587243 (2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid CAS No. 2248399-97-3](/img/structure/B2587243.png)
(2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid
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Description
(2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H18F3NO4 and its molecular weight is 297.274. The purity is usually 95%.
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Scientific Research Applications
Ligand Design and Radiopharmaceutical Applications
Research has explored the use of complex ligands in radiopharmaceutical applications, demonstrating the versatility of piperidine derivatives in labeling bioactive molecules. For example, a study on mixed ligand tricarbonyl complexes, including those with piperidine derivatives, highlights their potential in radiopharmaceutical chemistry for labeling molecules with diagnostic or therapeutic relevance (Mundwiler et al., 2004).
Anticancer Research
Piperidine derivatives have been studied for their potential in cancer therapy. For instance, compounds with a piperidine structure have been investigated as Aurora kinase inhibitors, suggesting their utility in developing treatments for cancer (ロバート ヘンリー,ジェームズ, 2006).
Synthetic Chemistry
The synthesis and functionalization of piperidine derivatives are of significant interest in organic chemistry, providing pathways to create novel compounds with potential applications in drug development and materials science. Research into the azirine strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates showcases the innovative approaches to incorporating trifluoromethyl groups into piperidine derivatives, expanding the toolkit for medicinal chemistry (Khlebnikov et al., 2018).
Catalytic and Chemical Properties
Studies on the catalytic and chemical properties of modified piperidines contribute to a broader understanding of their reactivity and potential utility in various chemical reactions. For example, research on the oxidative cleavage of the CC triple bond in acetylenic hydrocarbons involving piperidine derivatives illuminates the role of these compounds in organic synthesis and reaction mechanisms (Rao et al., 1987).
Surface Chemistry and Materials Science
Piperidine derivatives also find applications in surface chemistry and materials science, as seen in studies on the electrolytic coloring of anodized aluminum. These studies investigate the effects of piperidinecarboxylic acids on color intensity and uniformity, demonstrating the compound's relevance beyond traditional organic synthesis and pharmaceutical applications (Karagianni & Tsangaraki-Kaplanoglou, 1996).
properties
IUPAC Name |
(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-6-4-5-7(12(13,14)15)8(16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEDVEQDNPNKSU-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid |
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